LDN-211904 Exhibits 13-Fold Higher Potency Against EphB3 Compared to a Lead Quinazoline Sulfonamide Inhibitor
In a direct head-to-head comparison of published data, LDN-211904 inhibits EphB3 with an IC50 of 0.079 µM (79 nM) [1], whereas compound 4c, a novel quinazoline sulfonamide identified as a promising EphB3 inhibitory lead, has a reported IC50 of 1.04 µM [2].
| Evidence Dimension | EphB3 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.079 µM (79 nM) |
| Comparator Or Baseline | Compound 4c (Quinazoline sulfonamide): 1.04 µM |
| Quantified Difference | 13.2-fold higher potency for LDN-211904 |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
Higher potency at the target reduces the required working concentration in cellular assays, minimizing potential off-target effects and conserving valuable compound inventory.
- [1] Qiao L, Choi S, Case A, et al. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(21):6122-6126. doi:10.1016/j.bmcl.2009.09.010 View Source
- [2] Elkamhawy A, et al. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies. Pharmaceuticals. 2021;14(12):1247. doi:10.3390/ph14121247 View Source
